Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)-
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Overview
Description
Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)-: is a complex organic compound with a unique structure that includes a pyrazine ring, a carbothioamide group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with carbothioamide precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for studying biochemical pathways and mechanisms .
Medicine
In medicine, Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and carbothioamide compounds. Examples include:
- Pyrazinecarboxamide
- Pyrazinecarbothioamide
- Diethylaminopyrazine
Uniqueness
What sets Pyrazinecarbothioamide, 6-(diethylamino)-N-(hydroxymethyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61689-67-6 |
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Molecular Formula |
C10H16N4OS |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-(diethylamino)-N-(hydroxymethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H16N4OS/c1-3-14(4-2)9-6-11-5-8(13-9)10(16)12-7-15/h5-6,15H,3-4,7H2,1-2H3,(H,12,16) |
InChI Key |
JNEQSGJVKRZJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1)C(=S)NCO |
Origin of Product |
United States |
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